molecular formula C20H23BrN2 B3440950 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3440950
M. Wt: 371.3 g/mol
InChI Key: AFOLJXDFLAPGLR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its potential applications in the field of medicine have been of great interest to researchers.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These mechanisms of action may contribute to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects
1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, and in vivo studies have shown that it has antidepressant and anxiolytic effects. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its potential therapeutic effects and its ability to modulate the activity of various neurotransmitters. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for the study of 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of future research could focus on the development of more potent and selective analogs of this compound. Additionally, future studies could focus on the potential use of this compound as a diagnostic tool for various diseases. Finally, further research could explore the potential therapeutic effects of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in the field of medicine, including its potential use as a treatment for cancer, depression, and anxiety. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.

Scientific Research Applications

1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its potential use as a treatment for cancer, depression, and anxiety. Additionally, this compound has shown potential as a diagnostic tool for various diseases.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLJXDFLAPGLR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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